molecular formula C15H14O6 B3015280 Methyl 5-(2-ethoxy-4-formylphenoxy)furan-2-carboxylate CAS No. 568559-37-5

Methyl 5-(2-ethoxy-4-formylphenoxy)furan-2-carboxylate

Cat. No.: B3015280
CAS No.: 568559-37-5
M. Wt: 290.271
InChI Key: DZZFFWQGJGZPAM-UHFFFAOYSA-N
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Description

Methyl 5-(2-ethoxy-4-formylphenoxy)furan-2-carboxylate: is an organic compound with the molecular formula C16H16O6 and a molecular weight of 304.29 g/mol . This compound is characterized by its furan ring structure, which is substituted with an ethoxy group, a formyl group, and a carboxylate ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(2-ethoxy-4-formylphenoxy)furan-2-carboxylate typically involves the reaction of 5-hydroxymethylfurfural with ethyl 4-formylphenoxyacetate under specific conditions. The reaction is catalyzed by an acid or base, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar starting materials and catalysts. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using advanced techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 5-(2-ethoxy-4-formylphenoxy)furan-2-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy or formyl groups are replaced by other functional groups[][3].

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions[][3].

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used[][3].

Scientific Research Applications

Chemistry: Methyl 5-(2-ethoxy-4-formylphenoxy)furan-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in various biochemical assays .

Medicine: Its unique structure allows it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of certain coatings and adhesives .

Mechanism of Action

The mechanism of action of Methyl 5-(2-ethoxy-4-formylphenoxy)furan-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes .

Comparison with Similar Compounds

Uniqueness: Methyl 5-(2-ethoxy-4-formylphenoxy)furan-2-carboxylate is unique due to the presence of both ethoxy and formyl groups on the phenoxy ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 5-(2-ethoxy-4-formylphenoxy)furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O6/c1-3-19-13-8-10(9-16)4-5-11(13)20-14-7-6-12(21-14)15(17)18-2/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZFFWQGJGZPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC2=CC=C(O2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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